molecular formula C9H8N2O B8576860 2-methyl-2,6-naphthyridin-1(2H)-one

2-methyl-2,6-naphthyridin-1(2H)-one

Cat. No. B8576860
M. Wt: 160.17 g/mol
InChI Key: CTYVKNCEFYEEAL-UHFFFAOYSA-N
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Patent
US07157468B2

Procedure details

Sodium hydride (60% in mineral oil, 328 mg, 8.2 mmol) was added portionwise to a suspension of 2H-[2,6]naphthyridin-1-one (1 g, 2.05 mmol) (see reference J. Het. Chem. 1981, 18(7), 1349) in anhydrous N,N-dimethylformamide (25 ml) under a nitrogen atmosphere and the mixture was stirred at room temperature for 1 hour. lodomethane (510 μl, 8.2 mmol) was added and the mixture was stirred for 18 hours. The reaction mixture was evaporated under reduced pressure and the residue was partitioned between dichloromethane (50 ml) and water (20 ml). The aqueous phase was extracted with dichloromethane (2×30 ml) and the combined organic layers were dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using methanol in dichloromethane (gradient from 2:98 to 5:95) to give the title compound (750 mg).
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1(=[O:13])[C:12]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][NH:4]1.[CH3:14]N(C)C=O>>[CH3:14][N:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[N:9][CH:8]=2)[C:3]1=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C1(NC=CC2=CN=CC=C12)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
lodomethane (510 μl, 8.2 mmol) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (50 ml) and water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(C2=CC=NC=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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